molecular formula C7H13N3O3 B8785712 N-(Bis-acetylamino-methyl)-acetamide

N-(Bis-acetylamino-methyl)-acetamide

Cat. No.: B8785712
M. Wt: 187.20 g/mol
InChI Key: IXWBEJQARFKXJY-UHFFFAOYSA-N
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Description

N-(Bis-acetylamino-methyl)-acetamide is an acetamide derivative characterized by a central methyl group bearing two acetylamino substituents, linked to an acetamide moiety. Such compounds are often explored for pharmacological activities, including analgesic, anticancer, and antimicrobial properties, depending on their substituents .

The bis-acetylamino-methyl group likely enhances solubility and bioavailability due to hydrogen-bonding capacity, distinguishing it from simpler acetamides. Below, we compare its inferred properties with structurally related compounds from recent literature.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

N-(diacetamidomethyl)acetamide

InChI

InChI=1S/C7H13N3O3/c1-4(11)8-7(9-5(2)12)10-6(3)13/h7H,1-3H3,(H,8,11)(H,9,12)(H,10,13)

InChI Key

IXWBEJQARFKXJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(NC(=O)C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Analgesic Activity: Substituent-Driven Efficacy

Acetamide derivatives with aromatic or heterocyclic substituents demonstrate significant analgesic effects. For example:

Compound Name Substituents Activity (vs. Paracetamol) Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl-sulfonylphenyl group Superior
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoylphenyl group Comparable

Key Comparison: The bis-acetylamino-methyl group in the target compound lacks the sulfonamide or piperazinyl moieties of these analogs, which are critical for receptor interaction.

Anticancer Activity: Role of Heterocyclic Additions

Quinazoline-sulfonyl acetamides exhibit notable anticancer activity across multiple cell lines:

Compound Name Substituents Cell Lines Tested (IC₅₀) Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Methoxyphenyl + pyrrolidinylquinazoline HCT-1, MCF-7, PC-3

However, it lacks the electron-withdrawing sulfonyl group, which may diminish kinase inhibition efficacy.

Antimicrobial and Antifungal Activity

Benzo[d]thiazole-sulfonyl acetamides show potent antimicrobial effects:

Compound Name Substituents Activity (Gram+/Fungi) Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Difluorophenyl + benzo[d]thiazole Gram-positive

Key Comparison: The bis-acetylamino-methyl group’s hydrogen-bonding capacity may mimic the thiazole ring’s interactions with microbial enzymes, but without the sulfur atom’s electronegativity, antifungal activity might be reduced.

Enzyme Inhibition: MAO and Cholinesterase Targets

Acetamide derivatives with aromatic or heterocyclic linkers show promise as enzyme inhibitors:

Compound Name Target Enzymes (IC₅₀) Selectivity Reference
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide MAO-A (0.028 mM) 50× selective over MAO-B

Key Comparison: The bis-acetylamino-methyl group’s flexibility may allow dual MAO-A/MAO-B inhibition, unlike rigid pyrazoloquinoxaline derivatives.

Structural and Physicochemical Properties

Meta-substituted trichloro-acetamides () reveal that electron-withdrawing groups (e.g., Cl, NO₂) influence crystal packing and stability. For example:

  • 3,5-Dichlorophenyl-trichloro-acetamide: Monoclinic crystal system, enhanced stability due to halogen interactions .

Table 1: Pharmacological Profiles of Key Acetamide Derivatives

Activity Type Substituent Class Example Compound Key Feature
Analgesic Sulfonamide-heterocyclic Compound 35 Piperazinyl-sulfonyl group
Anticancer Quinazoline-sulfonyl Compound 38 Targets multiple cell lines
Antimicrobial Benzo[d]thiazole-sulfonyl Compound 47 Broad-spectrum activity
Enzyme Inhibition Pyrazoloquinoxaline MAO-A inhibitor High selectivity for MAO-A

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